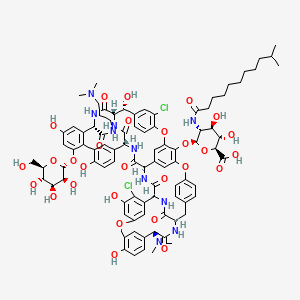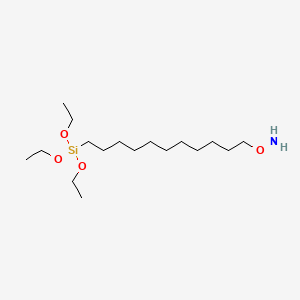
11-(Aminooxy)undecyltriethoxysilane
Vue d'ensemble
Description
11-(Aminooxy)undecyltriethoxysilane: is an organosilane compound with the molecular formula C17H39NO4Si. It is characterized by the presence of an aminooxy functional group attached to an undecyl chain, which is further linked to a triethoxysilane moiety. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Aminooxy)undecyltriethoxysilane typically involves the reaction of 11-bromoundecyltriethoxysilane with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{11-bromoundecyltriethoxysilane} + \text{hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 11-(Aminooxy)undecyltriethoxysilane can undergo oxidation reactions, particularly at the aminooxy group, leading to the formation of oxime derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The triethoxysilane group can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the triethoxysilane group under mild conditions.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Primary amines.
Substitution: Silane derivatives with various functional groups.
Applications De Recherche Scientifique
11-(Aminooxy)undecyltriethoxysilane is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a coupling agent in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 11-(Aminooxy)undecyltriethoxysilane involves its ability to form stable covalent bonds with various substrates. The aminooxy group can react with carbonyl compounds to form oximes, while the triethoxysilane group can undergo hydrolysis and condensation reactions to form siloxane bonds. These reactions enable the compound to modify surfaces and interfaces, enhancing their properties.
Comparaison Avec Des Composés Similaires
11-(Aminoundecyl)triethoxysilane: Similar structure but with an amino group instead of an aminooxy group.
11-(Methoxy)undecyltriethoxysilane: Contains a methoxy group instead of an aminooxy group.
11-(Hydroxy)undecyltriethoxysilane: Features a hydroxy group in place of the aminooxy group.
Uniqueness: 11-(Aminooxy)undecyltriethoxysilane is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for specific reactions with carbonyl compounds, making it valuable in various chemical and biological applications.
Propriétés
IUPAC Name |
O-(11-triethoxysilylundecyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H39NO4Si/c1-4-20-23(21-5-2,22-6-3)17-15-13-11-9-7-8-10-12-14-16-19-18/h4-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHZNMUQNDUOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCON)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


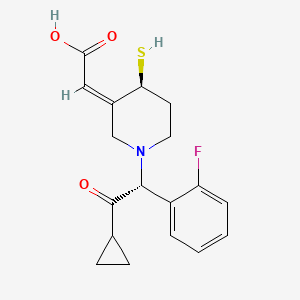
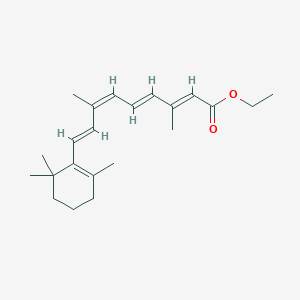
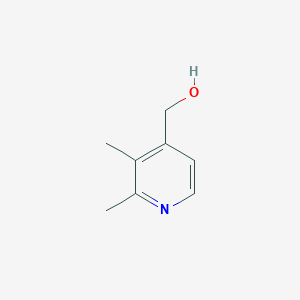
![2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B3332034.png)
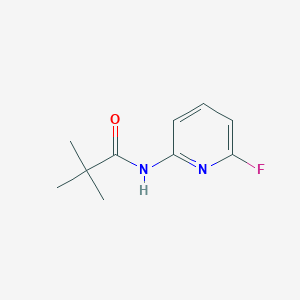

![N'-[9-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3332067.png)
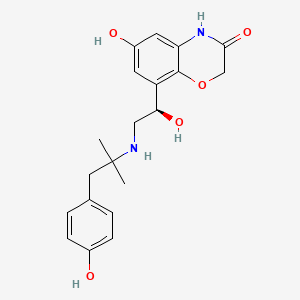
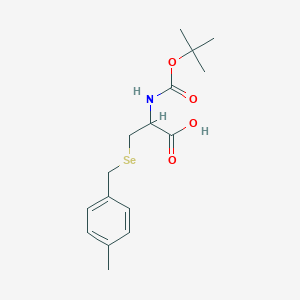

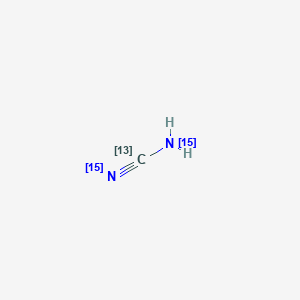
![Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3332085.png)

